7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic compound featuring a chromenopyrrole core substituted with bromine, a 3-chlorophenyl group, and a 6-methylpyridin-2-yl moiety. Its molecular complexity arises from the fusion of chromene and pyrrole rings, augmented by halogen and aromatic substituents.
Properties
Molecular Formula |
C23H14BrClN2O3 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
7-bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H14BrClN2O3/c1-12-4-2-7-18(26-12)27-20(13-5-3-6-15(25)10-13)19-21(28)16-11-14(24)8-9-17(16)30-22(19)23(27)29/h2-11,20H,1H3 |
InChI Key |
FIWWTWVLQYCRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The starting materials often include brominated and chlorinated aromatic compounds, pyridine derivatives, and chromeno-pyrrole intermediates. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Reagents: Brominating agents, chlorinating agents, and pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Optimization of reaction conditions: Temperature, pressure, and reaction time.
Purification techniques: Crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides, while substitution may result in halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.
Mechanism of Action
The mechanism of action of 7-BROMO-1-(3-CHLOROPHENYL)-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and related compounds from the evidence:
Key Findings:
Structural Nuances: The target compound’s chromenopyrrole core distinguishes it from the pyrroloacridinone (Compound 3q) and dihydropyrazolone (Example 5.17) frameworks. This difference likely impacts electronic properties and binding affinity in biological systems.
Spectral and Synthetic Comparisons: Compound 3q shares a carbonyl IR peak at 1705 cm⁻¹ with the target compound, suggesting similar electron-withdrawing effects from the chromenopyrrole or acridinone core . Example 5.17’s LC/MS data (m/z 301–305) highlights the isotopic signature of bromine and chlorine, a feature also expected for the target compound .
Functional Implications :
- The 3-chlorophenyl substituent in the target compound (vs. 4-chlorophenyl in analogs) may alter π-π stacking interactions in drug-receptor binding.
- The absence of methyl groups on the heterocyclic core (compared to Compound 3q and Example 5.17) could reduce metabolic stability but improve solubility.
Biological Activity
7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno[2,3-c]pyrrole family. Its unique structure incorporates a bromine atom, a chlorophenyl group, and a methylpyridinyl moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological potential.
- Molecular Formula : C23H14BrClN2O3
- Molecular Weight : 492.28 g/mol
- Structure : The compound features a chromeno-pyrrole framework that is significant in medicinal chemistry due to its diverse pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities such as anticancer, antimicrobial, and neuroprotective effects. The specific biological activities may vary based on structural modifications.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Bromo-2-(6-methyl-pyridinyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Similar chromene-pyrrole structure; different substituents | Anticancer properties |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | Contains a pyrrole ring; less complex | Antimicrobial activity |
| 6-Bromo-1H-pyrrolo[3,4-b]pyridin-5-one | Similar heterocyclic framework; simpler structure | Neuroprotective effects |
The biological activity of this compound is believed to involve interactions with various biological targets. For instance:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit growth factor receptors such as EGFR and VEGFR2. The interaction with these receptors is crucial for developing antitumor agents.
- Antioxidant Activity : Compounds within the chromeno[2,3-c]pyrrole class have exhibited antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to their anticancer effects .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of chromeno-pyrroles and evaluated their biological activities. The findings suggested that structural modifications significantly influenced the compounds' efficacy against cancer cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking simulations provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression. The results indicated strong binding affinities for EGFR and VEGFR2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
